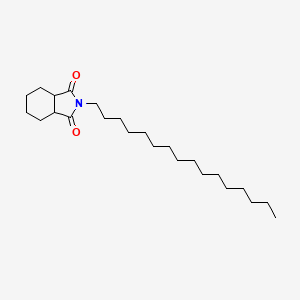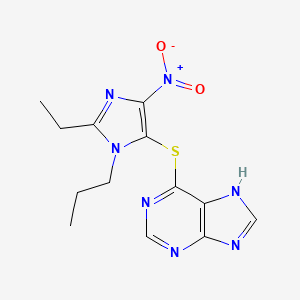
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine is a heterocyclic compound with a molecular formula of C13H15N7O2S and a molecular weight of 333.37 g/mol . This compound features a purine core substituted with an imidazole ring, which is further functionalized with ethyl, nitro, and propyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine typically involves multi-step organic reactions. One common approach is the condensation of a suitable purine derivative with an imidazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution on the imidazole ring can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Mécanisme D'action
The mechanism of action of 6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in purine metabolism, thereby affecting cellular processes. Additionally, its ability to form coordination complexes with metal ions can modulate various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-5H-purine
- 6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine
Uniqueness
Compared to similar compounds, this compound stands out due to its unique substitution pattern on the imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
4526-64-1 |
|---|---|
Formule moléculaire |
C13H15N7O2S |
Poids moléculaire |
333.37 g/mol |
Nom IUPAC |
6-(2-ethyl-5-nitro-3-propylimidazol-4-yl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H15N7O2S/c1-3-5-19-8(4-2)18-11(20(21)22)13(19)23-12-9-10(15-6-14-9)16-7-17-12/h6-7H,3-5H2,1-2H3,(H,14,15,16,17) |
Clé InChI |
UXOPOAKIXAXPKT-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-])CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


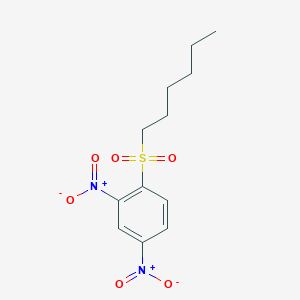
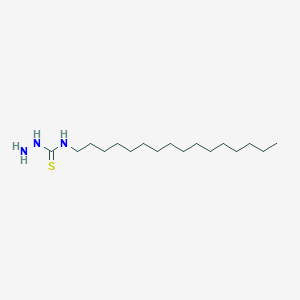
![Hydrazinecarbothioamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-](/img/structure/B13998461.png)
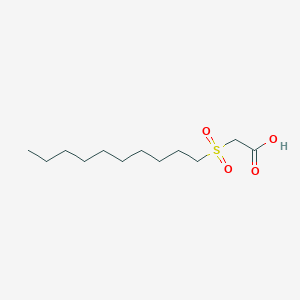
![3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol](/img/structure/B13998473.png)
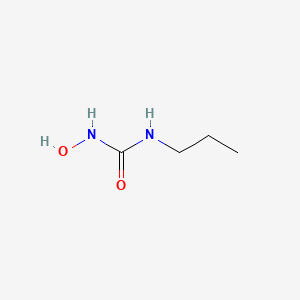
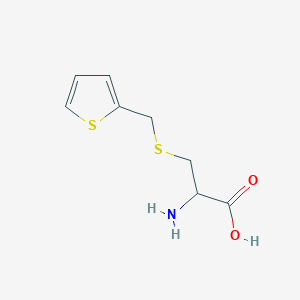
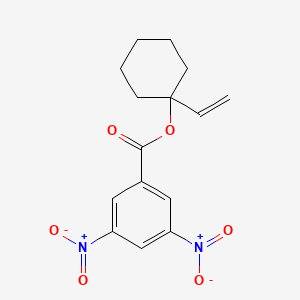
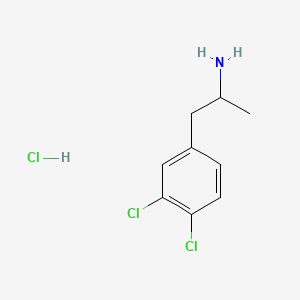

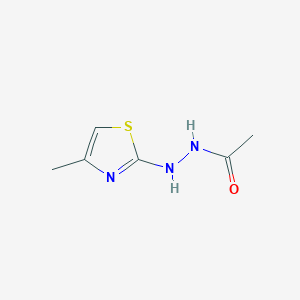

![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
